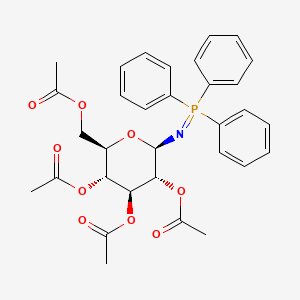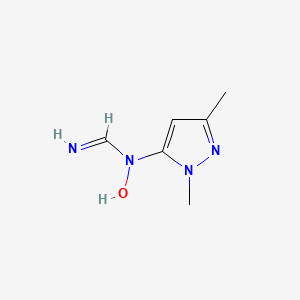![molecular formula C9H6N2O B12892146 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Diazatricyclo[63002,6]undeca-1(11),2,4,9-tetraen-7-one is a heterocyclic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions depend on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
- Tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione
Uniqueness
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one is unique due to its specific tricyclic structure and the presence of nitrogen atoms within the ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one |
InChI |
InChI=1S/C9H6N2O/c12-9-10-5-1-3-7(10)8-4-2-6-11(8)9/h1-6H |
InChI Key |
VRDVUBWWFLPMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C3=CC=CN3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


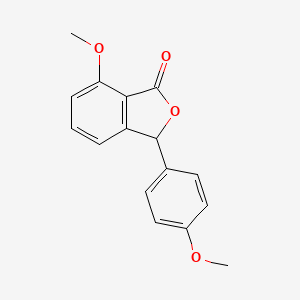
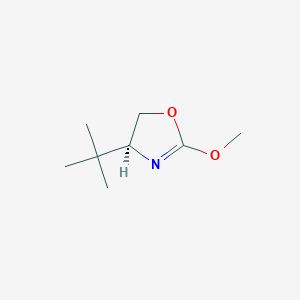
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)

![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
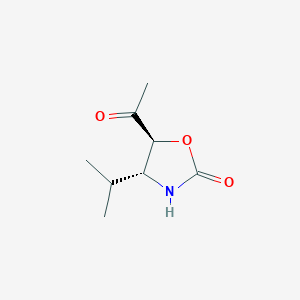
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)
